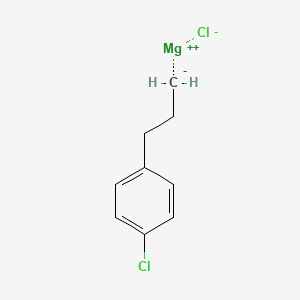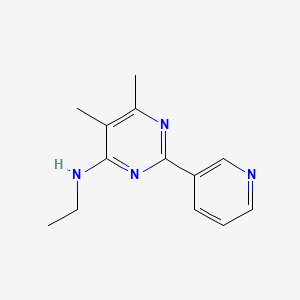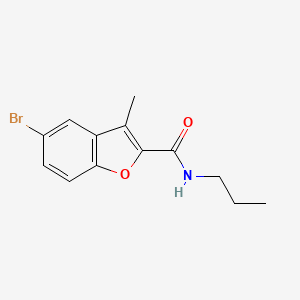![molecular formula C16H13NO5 B14899512 N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide](/img/structure/B14899512.png)
N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a phthalimide moiety, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)furan-2-carboxylate typically involves the following steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine to form phthalimide.
Attachment of the Furan Ring: The phthalimide is then reacted with a furan derivative, such as 5-bromomethylfuran-2-carboxylate, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromomethyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)furan-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of furan and phthalimide derivatives with biological systems.
作用机制
The mechanism of action of Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)furan-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific enzymes or receptors in biological systems. The furan ring and phthalimide moiety may play roles in binding to these molecular targets.
相似化合物的比较
Similar Compounds
Ethyl 1H-indole-3-carboxylate: Another compound with a similar ester functional group but with an indole ring instead of a furan ring.
Phthalimidoamlodipine: Contains the phthalimide moiety but is structurally different due to the presence of a dihydropyridine ring.
Uniqueness
Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)furan-2-carboxylate is unique due to the combination of a furan ring and a phthalimide moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
属性
分子式 |
C16H13NO5 |
|---|---|
分子量 |
299.28 g/mol |
IUPAC 名称 |
ethyl 5-[(1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C16H13NO5/c1-2-21-16(20)13-8-7-10(22-13)9-17-14(18)11-5-3-4-6-12(11)15(17)19/h3-8H,2,9H2,1H3 |
InChI 键 |
ICCFHLWBDSGKID-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(O1)CN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-(2-Chloro-2'-fluoro-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14899431.png)

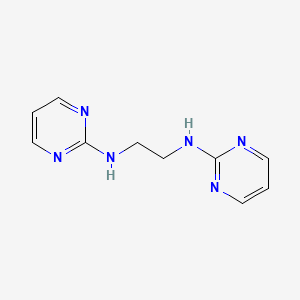

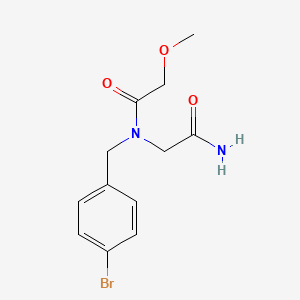
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B14899445.png)
